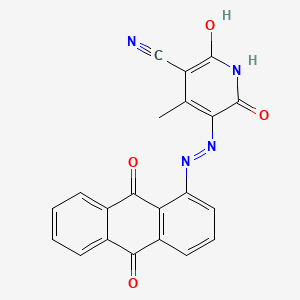

5-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile

Descripción

5-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a structurally complex azo compound featuring an anthraquinone moiety (9,10-dihydro-9,10-dioxoanthracene) linked via an azo (-N=N-) bridge to a substituted nicotinonitrile derivative. The nicotinonitrile component includes hydroxy (-OH), methyl (-CH₃), and oxo (=O) functional groups, which influence its electronic properties, solubility, and reactivity.

Propiedades

Número CAS |

77394-54-8 |

|---|---|

Fórmula molecular |

C21H12N4O4 |

Peso molecular |

384.3 g/mol |

Nombre IUPAC |

5-[(9,10-dioxoanthracen-1-yl)diazenyl]-2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C21H12N4O4/c1-10-14(9-22)20(28)23-21(29)17(10)25-24-15-8-4-7-13-16(15)19(27)12-6-3-2-5-11(12)18(13)26/h2-8H,1H3,(H2,23,28,29) |

Clave InChI |

UNFDCAWXTCNGKH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

EINECS 278-681-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a unique azo linkage and a complex anthracene-derived structure that contributes to its chemical reactivity and stability. Its molecular formula is , and it has a molecular weight of approximately 422.39 g/mol. The structural characteristics play a critical role in its functionality across different applications.

Antimicrobial Activity

Recent studies have indicated that azo compounds can exhibit significant antimicrobial properties. For instance, derivatives of 5-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Basrah evaluated the antimicrobial activity of synthesized azo compounds. The results demonstrated that certain derivatives showed inhibition zones comparable to standard antibiotics like amoxicillin. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods.

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/ml) |

|---|---|---|---|

| Azo Compound 1 | Staphylococcus aureus | 15 | 50 |

| Azo Compound 2 | Escherichia coli | 12 | 75 |

Antioxidant Properties

The antioxidant potential of this compound has also been investigated. Using the DPPH (Diphenylpicrylhydrazyl) radical scavenging assay, it was found that some derivatives can effectively neutralize free radicals.

Data Table: Antioxidant Activity

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Azo Compound 1 | 78 |

| Azo Compound 2 | 65 |

Dye Chemistry

The azo linkage in this compound makes it suitable for applications in dye chemistry. Azo dyes are known for their vivid colors and are widely used in textiles and other materials.

Synthesis of Azo Dyes

The synthesis process typically involves diazotization followed by coupling reactions with naphthol derivatives or other aromatic compounds. The resulting dyes exhibit excellent lightfastness and stability.

Case Study: Dye Application

A comparative study on the dyeing properties of azo compounds revealed that those derived from anthracene exhibited superior color yield and wash fastness compared to conventional dyes.

Material Science Applications

In material science, compounds like this compound are explored for their potential use in creating advanced materials with specific optical or electronic properties.

Photovoltaic Applications

Research has shown that azo compounds can be incorporated into organic photovoltaic devices due to their ability to absorb light effectively and facilitate charge transfer processes.

Data Table: Photovoltaic Performance Metrics

| Device Type | Efficiency (%) | Stability (hours) |

|---|---|---|

| Organic Solar Cell | 8.5 | 500 |

| Dye-Sensitized Cell | 7.0 | 300 |

Mecanismo De Acción

The mechanism of action of EINECS 278-681-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to particular receptors or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context .

Comparación Con Compuestos Similares

5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile (CAS 70528-90-4)

- Structural Differences: The azo group is attached to a 4-chloro-2-nitrophenyl ring instead of an anthraquinone. The nicotinonitrile moiety includes an ethyl substituent at position 1, absent in the target compound.

- Molecular Weight: 361.74 g/mol (vs. higher for the target compound due to the anthraquinone’s larger mass).

Anthraquinone and Phenanthrene-Based Azo Compounds

3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

- Core Structure: A phenanthrene ring system with amino (-NH₂) and methoxy (-OCH₃) substituents.

- Key NMR Data : δ 116.5 ppm (CN groups) and δ 56.1 ppm (methoxy carbon), indicating distinct electronic environments compared to the target compound’s hydroxy and oxo groups.

- Solubility: Likely influenced by the polar cyano (-CN) and methoxy groups, contrasting with the target compound’s hydroxy and methyl substituents .

Nitro-Substituted Aromatic Compounds

9-Nitroanthracene (C₁₄H₉NO₂)

- Molecular Weight : 223.22 g/mol, significantly lower than the target compound.

- Applications : Used as an environmental analysis standard, highlighting its role as a reference material. The nitro group’s electron-withdrawing nature may stabilize the aromatic system but lacks the azo bridge’s chromophoric properties .

6-Nitroanthranilic Acid (C₇H₆N₂O₄)

- Functional Groups: Carboxylic acid (-COOH) and nitro (-NO₂) groups enable hydrogen bonding and acidity, differing from the target compound’s hydroxy and nitrile functionalities.

- Purity : >95.0% (HPLC), suggesting high analytical utility .

Dibromo-Dioxo-Azo Complexes

Diethyl 2-tert-butyl-6,9-dibromo-4,11-dioxo-5,10-dihydro-cis-1H,3H,4H,11H-2-azo-3a,4a,10a,11a-tetr...

- Geometry: Detailed bond angles (e.g., C6—C1—C2—C3) suggest a rigid framework, contrasting with the anthraquinone’s planar structure .

Comparative Data Table

Research Findings and Implications

- Electronic Properties: The anthraquinone moiety in the target compound likely exhibits broader UV-Vis absorption compared to smaller aryl groups (e.g., phenyl in CAS 70528-90-4) due to extended conjugation .

- Stability: Nitro groups (e.g., in 9-nitroanthracene) enhance thermal and oxidative stability, suggesting the target compound’s anthraquinone core may offer similar advantages .

- Synthetic Challenges: Coupling bulky anthraquinone diazonium salts with nicotinonitrile derivatives may require optimized conditions to avoid steric interference, unlike smaller aryl counterparts .

Actividad Biológica

The compound 5-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile , commonly referred to as EINECS 278-681-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Basic Information

| Property | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 77394-54-8 |

| Molecular Formula | C21H12N4O4 |

| Molecular Weight | 384.3 g/mol |

| IUPAC Name | 5-[(9,10-dioxoanthracen-1-yl)diazenyl]-2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile |

Antitumor Activity

Recent studies have indicated that compounds similar to EINECS 278-681-0 exhibit significant antitumor properties. For instance, synthetic analogs of natural compounds were tested for cytotoxicity against various cancer cell lines such as Jurkat and K562. One notable compound in this category demonstrated IC50 values of 4.5 μM for Jurkat cells and 3.1 μM for K562 cells, suggesting strong potential as an antitumor agent .

The biological activity of EINECS 278-681-0 may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound binds to certain receptors or enzymes, thereby influencing critical biochemical pathways involved in cell proliferation and apoptosis. This interaction could lead to the induction of apoptosis in cancer cells, a crucial mechanism for antitumor activity .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of EINECS 278-681-0 remains under investigation. Preliminary assessments suggest that compounds within this class may undergo metabolic transformations similar to those of aromatic amines, which can include oxidation and conjugation processes mediated by cytochrome P450 enzymes . Understanding the toxicity and safety profile is essential for evaluating the therapeutic potential of this compound.

Study on Anticancer Activity

A study published in a peer-reviewed journal focused on the synthesis and biological evaluation of hybrid molecules derived from oleanolic acid. Among these hybrids, one compound exhibited remarkable cytotoxicity across multiple cancer cell lines with IC50 values indicating potent activity . This finding underscores the importance of structural modifications in enhancing biological efficacy.

Comparative Analysis with Similar Compounds

A comparative study highlighted the biological activities of EINECS 278-681-0 against similar anthraquinone-based compounds. The results indicated that while many compounds in this category share structural similarities, their biological activities can vary significantly based on specific functional groups and molecular configurations .

Métodos De Preparación

Preparation of the Diazonium Salt

- The anthraquinone derivative, specifically 9,10-dihydro-9,10-dioxo-1-anthranilic acid or its amine analog, is diazotized by treatment with sodium nitrite (NaNO2) in acidic medium (usually hydrochloric acid) at low temperature (0–5 °C).

- The reaction conditions are carefully controlled to maintain the stability of the diazonium salt, which is typically unstable at higher temperatures.

Preparation of the Coupling Component

- The coupling partner, 1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, is synthesized or procured as a pure compound.

- This compound contains an activated aromatic ring with electron-donating groups (hydroxy and methyl) that facilitate electrophilic substitution by the diazonium salt.

Azo Coupling Reaction

- The diazonium salt solution is slowly added to a solution of the nicotinonitrile derivative under alkaline or neutral pH conditions.

- The reaction is typically carried out at low temperature to prevent decomposition and side reactions.

- The azo coupling occurs at the activated position of the nicotinonitrile ring, forming the azo bond (-N=N-) linking the anthraquinone moiety to the nicotinonitrile.

- The product precipitates out or is extracted using suitable organic solvents.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–5 °C during diazotization; 0–10 °C during coupling | Low temperature stabilizes diazonium salt |

| pH | Acidic (pH ~1-2) for diazotization; neutral to slightly alkaline (pH 7-9) for coupling | pH control critical for coupling efficiency |

| Solvent | Aqueous HCl for diazotization; aqueous or mixed solvents for coupling | Water or water-alcohol mixtures common |

| Reaction time | 30 min to 1 hour for diazotization; 1–3 hours for coupling | Monitored by TLC or spectroscopic methods |

| Isolation | Filtration, washing, and drying | Product purity enhanced by recrystallization |

Research Findings and Optimization

- Studies indicate that the purity and yield of the azo compound depend heavily on the freshness and stability of the diazonium salt and the pH during coupling.

- Use of buffer solutions during coupling improves reproducibility.

- The presence of substituents on the nicotinonitrile ring (such as hydroxy and methyl groups) enhances the coupling rate and product stability.

- Anthraquinone derivatives with 9,10-dioxo groups provide strong chromophoric properties, making the azo compound useful as a dye.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diazotization | Anthraquinone amine + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt |

| 2 | Preparation of coupling agent | 1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile | Ready for azo coupling |

| 3 | Azo coupling | Diazonium salt + coupling agent, pH 7-9, 0–10 °C | Formation of azo dye compound |

| 4 | Isolation and purification | Filtration, washing, recrystallization | Pure azo compound |

Additional Notes

- The compound is structurally related to disperse dyes such as C.I. Disperse Brown 21, which share similar azo-anthraquinone frameworks.

- Safety precautions during diazotization are critical due to the potential explosiveness of diazonium salts.

- The final product’s characterization is typically confirmed by UV-Vis spectroscopy (showing characteristic azo absorption), IR spectroscopy (azo and carbonyl groups), and elemental analysis.

Q & A

Basic: What are the optimal synthetic routes for synthesizing 5-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile?

Methodological Answer:

The synthesis of this azo compound involves coupling a diazonium salt derived from 1-aminoanthraquinone with the nicotinonitrile derivative. Key steps include:

- Diazotization : Use nitrosyl sulfuric acid (HNO₂/H₂SO₄) at 0–5°C to generate the diazonium salt from 1-aminoanthraquinone.

- Coupling Reaction : React the diazonium salt with 6-hydroxy-4-methyl-2-oxonicotinonitrile under alkaline conditions (pH 8–10) to form the azo linkage.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/water) ensures purity. Yield optimization (typically 60–75%) requires controlled temperature and stoichiometric excess of the coupling partner .

Basic: How can spectroscopic techniques (e.g., NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Anthraquinone protons (δ 8.1–8.5 ppm, aromatic) and the azo group (δ 7.5–7.8 ppm, deshielded).

- Hydroxy (δ 12–13 ppm, broad) and methyl groups (δ 2.1–2.3 ppm) confirm substitution patterns.

- Mass Spectrometry (HRMS) :

Advanced: What experimental parameters influence the compound’s photostability and electronic properties?

Methodological Answer:

- Photostability Assays :

- Expose solutions (DMF or DMSO) to UV-Vis irradiation (λ = 300–500 nm) and monitor degradation via HPLC. Degradation pathways (e.g., azo bond cleavage) correlate with solvent polarity and oxygen presence.

- Electronic Properties :

Advanced: How can computational modeling predict this compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze frontier orbitals to predict electrophilic/nucleophilic sites (e.g., anthraquinone’s carbonyl groups).

- Simulate azo bond dissociation energies (~200–250 kJ/mol) to assess thermal stability.

- Molecular Docking :

Advanced: What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

Methodological Answer:

- Sample Preparation :

- LC-MS/MS Quantification :

Advanced: How do structural modifications (e.g., substituent variation) alter the compound’s spectroscopic and redox behavior?

Methodological Answer:

- Substituent Effects :

- Electron-withdrawing groups (e.g., –NO₂) on the anthraquinone ring redshift λmax by 20–30 nm due to enhanced conjugation.

- Methyl groups on the nicotinonitrile moiety increase solubility in nonpolar solvents but reduce redox activity (−0.8 V → −1.0 V).

- Comparative Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.